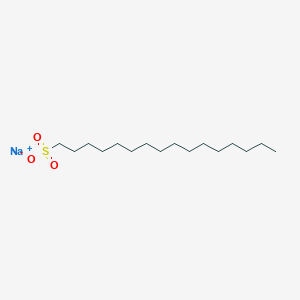
Sal de sodio del ácido 1-hexadecansulfónico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Hexadecanesulfonic acid sodium salt has a wide range of applications in scientific research:
Biology: It is employed in high-performance capillary electrophoresis for the analysis of peptides.
Medicine: It is used in the formulation of various pharmaceutical products due to its surfactant properties.
Industry: It is utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mecanismo De Acción
Target of Action
1-Hexadecanesulfonic acid sodium salt, also known as Sodium 1-hexadecanesulfonate or Sodium Cetylsulfonate, is primarily used as an anionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Mode of Action
The compound acts as an emulsifier during the reverse iodine transfer – emulsion polymerization of styrene . Emulsifiers are substances that stabilize an emulsion by increasing its kinetic stability. They do this by decreasing the surface tension at the interface of the emulsion droplets.
Pharmacokinetics
As a surfactant, it is known to be soluble in water , which can influence its bioavailability and distribution.
Result of Action
1-Hexadecanesulfonic acid sodium salt was used to study the mechanism for the crosslinking of hydroxyl-terminated poly(dimethylsiloxane) . Crosslinking is a process that can alter the physical properties of polymers, making them more stable and resistant to chemical and thermal degradation.
Análisis Bioquímico
Biochemical Properties
The role of 1-Hexadecanesulfonic acid sodium salt in biochemical reactions is primarily as an emulsifier . It interacts with various biomolecules to facilitate the formation of emulsions, which are mixtures of two immiscible liquids . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur .
Molecular Mechanism
It is known to act as an emulsifier, facilitating the formation of emulsions by reducing the surface tension between two immiscible liquids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexadecanesulfonic acid sodium salt is typically synthesized through the sulfonation of hexadecane.
Industrial Production Methods: In industrial settings, the production of 1-hexadecanesulfonic acid, sodium salt involves large-scale sulfonation reactors where hexadecane is treated with sulfur trioxide (SO₃) gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexadecanesulfonic acid sodium salt primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂).
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the sulfonic acid group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the sulfonic acid group to a sulfonate.
Major Products Formed:
Substitution Reactions: Products include various sulfonate derivatives.
Oxidation Reactions: Products include sulfonic acids with higher oxidation states.
Reduction Reactions: Products include sulfonates and other reduced forms.
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): Another anionic surfactant with a shorter hydrocarbon chain.
Sodium octanesulfonate: A similar compound with a shorter hydrocarbon chain.
Sodium decanesulfonate: Another related compound with a different chain length.
Uniqueness: 1-Hexadecanesulfonic acid sodium salt is unique due to its longer hydrocarbon chain, which provides enhanced emulsification and surfactant properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong surfactant action .
Propiedades
Número CAS |
15015-81-3 |
|---|---|
Fórmula molecular |
C16H34NaO3S |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
hexadecane-1-sulfonic acid |
InChI |
InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19); |
Clave InChI |
ZNHNOZBMSGSAGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES isomérico |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
15015-81-3 |
Pictogramas |
Irritant |
Números CAS relacionados |
15015-81-3 (hydrochloride salt) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 1-hexadecanesulfonate in the synthesis of amphiphilic diblock copolymers as described in the abstract?
A1: The abstract mentions that Sodium 1-hexadecanesulfonate was "used as received" []. This suggests it likely functions as a surfactant in the emulsion polymerization process. Surfactants help stabilize the emulsion by reducing surface tension between the aqueous and organic phases, allowing for controlled polymerization and particle size distribution.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















